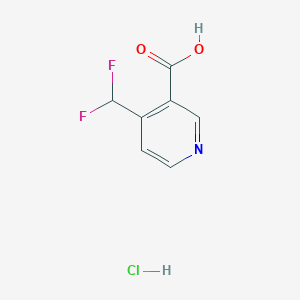

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride

Descripción

4-(Difluoromethyl)pyridine-3-carboxylic acid hydrochloride is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF$_2$H) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring, with a hydrochloride salt enhancing solubility (Figure 1). This compound is structurally related to bioactive molecules in medicinal chemistry, where fluorine substitution is leveraged to optimize pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability .

Propiedades

IUPAC Name |

4-(difluoromethyl)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2.ClH/c8-6(9)4-1-2-10-3-5(4)7(11)12;/h1-3,6H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHBYDTYQWRJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Importance and Context of 4-(Difluoromethyl)pyridine-3-carboxylic Acid Hydrochloride

Structural and Functional Significance

The structural motif of 4-(Difluoromethyl)pyridine-3-carboxylic acid hydrochloride is characterized by the presence of a difluoromethyl group, which imparts a unique combination of electron-withdrawing capability and lipophilicity. This feature is increasingly recognized in medicinal chemistry for its ability to modulate the metabolic stability, bioavailability, and target affinity of drug candidates. The pyridine core is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science, while the carboxylic acid moiety provides a handle for further functionalization or salt formation. The hydrochloride salt form is particularly valued for its enhanced aqueous solubility and improved handling characteristics in both laboratory and industrial settings.

Relevance in Drug Discovery and Development

Synthetic Strategies for 4-(Difluoromethyl)pyridine-3-carboxylic Acid Hydrochloride

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(Difluoromethyl)pyridine-3-carboxylic acid hydrochloride reveals several possible disconnections. The most straightforward approach involves the late-stage introduction of the difluoromethyl group onto a suitably functionalized pyridine-3-carboxylic acid or its derivative. Alternatively, the pyridine ring can be constructed de novo from precursors bearing the desired substituents. Each approach has its own advantages and limitations, which are discussed in detail below.

Direct Difluoromethylation of Pyridine-3-carboxylic Acid Derivatives

Electrophilic Difluoromethylation

Electrophilic difluoromethylation involves the use of reagents capable of delivering a difluoromethyl cation or equivalent to an electron-rich aromatic system. While this approach is conceptually attractive, the electron-deficient nature of the pyridine ring, especially at the 4-position, poses significant challenges. Recent advances have led to the development of specialized reagents, such as S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine-based difluoromethylating agents, which can effect the transformation under mild conditions. However, the regioselectivity of these reactions is often dictated by the electronic and steric properties of the substrate, and yields can be modest.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation typically employs difluoromethyl anion equivalents, such as difluoromethyltrimethylsilane (TMSCF2H) or related organometallic reagents. These species can react with electrophilic centers, such as carbonyl groups or activated halides, to introduce the difluoromethyl group. In the context of pyridine-3-carboxylic acid derivatives, nucleophilic difluoromethylation is generally less favored due to the incompatibility of the carboxylic acid group with strong nucleophiles and the potential for side reactions.

Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful strategy for the functionalization of heteroaromatic compounds, including pyridines. This approach often relies on the generation of difluoromethyl radicals from precursors such as sodium difluoromethanesulfinate (Hu's reagent), difluoromethyl bromide, or photoredox-catalyzed systems. Minisci-type reactions, in which the difluoromethyl radical adds to the electron-deficient pyridine ring, have been reported to afford 4-difluoromethylated pyridine derivatives with moderate to good regioselectivity and yields.

Construction of the Pyridine Ring with Pre-installed Difluoromethyl Group

An alternative strategy involves the assembly of the pyridine ring from building blocks already bearing the difluoromethyl group. This can be achieved through condensation reactions, cyclizations, or cross-coupling methodologies. While this approach offers precise control over the substitution pattern, it may require the synthesis of specialized starting materials and can involve multiple steps.

Functional Group Transformations and Salt Formation

Detailed Methodological Analysis

Minisci-Type Radical Difluoromethylation

The Minisci reaction has become a mainstay for the direct functionalization of heteroaromatic compounds, leveraging the reactivity of carbon-centered radicals to achieve C–H bond activation. In the case of 4-(difluoromethyl)pyridine-3-carboxylic acid derivatives, the procedure generally involves the following steps:

A solution of pyridine-3-carboxylic acid (nicotinic acid) or its ester is treated with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate, in the presence of an oxidant (e.g., potassium persulfate) and a suitable acid (e.g., trifluoroacetic acid) in an aqueous or mixed solvent system. The reaction is typically conducted at elevated temperatures (40–80°C) for several hours. Upon completion, the mixture is cooled, neutralized, and extracted. The product is then purified by chromatography or crystallization.

This method offers several advantages, including operational simplicity, tolerance of various functional groups, and the ability to directly introduce the difluoromethyl group at the 4-position of the pyridine ring. However, regioselectivity can be an issue, and the yields are often moderate.

Table 1. Representative Minisci-Type Radical Difluoromethylation Conditions

Electrophilic Difluoromethylation Using Hypervalent Iodine Reagents

Electrophilic difluoromethylation has been enabled by the advent of hypervalent iodine reagents, such as Togni's reagent and its derivatives. These reagents can transfer a difluoromethyl group to electron-rich aromatic systems under mild conditions.

In a typical procedure, the pyridine-3-carboxylic acid derivative is dissolved in an organic solvent (e.g., dichloromethane or acetonitrile), and the hypervalent iodine difluoromethylating agent is added, often in the presence of a base or catalyst (e.g., silver carbonate, copper(I) iodide). The reaction is stirred at room temperature or slightly elevated temperature until completion. Workup involves extraction, washing, and purification by chromatography.

While this method is effective for certain substrates, the electron-deficient nature of the pyridine ring can limit reactivity. Modifications, such as the use of activating groups or alternative catalysts, may be necessary to achieve satisfactory yields.

Table 2. Electrophilic Difluoromethylation with Hypervalent Iodine Reagents

Transition Metal-Catalyzed Difluoromethylation

Transition metal catalysis, particularly using copper and palladium, has been employed to facilitate the introduction of the difluoromethyl group onto aromatic and heteroaromatic systems. These methods often utilize difluoromethyl halides or silanes as the source of the difluoromethyl group.

A representative protocol involves the reaction of a halogenated pyridine-3-carboxylic acid derivative (e.g., 4-bromopyridine-3-carboxylic acid) with a difluoromethylating agent (e.g., TMSCF2H) in the presence of a copper(I) catalyst and a ligand (e.g., 1,10-phenanthroline) in a polar aprotic solvent (e.g., DMF). The reaction is typically conducted at elevated temperature (80–120°C) under an inert atmosphere. After completion, the reaction mixture is cooled, diluted, and the product isolated by extraction and purification.

This approach offers good regioselectivity and can be adapted to various substitution patterns, but may require the preparation of halogenated precursors and optimization of catalyst/ligand systems.

Table 3. Transition Metal-Catalyzed Difluoromethylation Conditions

Synthesis via Pre-functionalized Building Blocks

In some cases, the pyridine ring can be constructed from precursors that already contain the difluoromethyl group. For example, condensation of a difluoromethylated β-ketoester with an appropriate amine and aldehyde can lead to the formation of the desired pyridine ring. Alternatively, cross-coupling reactions, such as Suzuki or Stille couplings, can be used to assemble the pyridine core from suitably functionalized fragments.

These methods are generally more complex and may require multiple steps, but offer precise control over the substitution pattern and can be advantageous for the synthesis of isotopically labeled or otherwise modified analogues.

Final Conversion to Hydrochloride Salt

Regardless of the synthetic route employed, the final step in the preparation of 4-(Difluoromethyl)pyridine-3-carboxylic acid hydrochloride typically involves the conversion of the free acid to its hydrochloride salt. This is achieved by dissolving the acid in a suitable solvent (e.g., ethanol, methanol, or water) and adding an equimolar or slight excess of hydrochloric acid. The resulting salt can be isolated by evaporation, precipitation, or crystallization, and purified as needed.

Table 4. Hydrochloride Salt Formation

| Entry | Free Acid | Solvent | HCl Source | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-(Difluoromethyl)pyridine-3-carboxylic acid | EtOH | Conc. HCl | 25 | 2 | 90-98 | [General] |

| 2 | 4-(Difluoromethyl)pyridine-3-carboxylic acid | H2O | 2N HCl | 0–25 | 1 | 85-95 | [General] |

Mechanistic Insights and Optimization Strategies

Mechanistic Considerations

The success of difluoromethylation reactions is highly dependent on the electronic properties of the substrate and the nature of the difluoromethylating reagent. In radical-based methods, the generation and addition of the difluoromethyl radical are key steps, and the presence of electron-withdrawing groups (such as the carboxylic acid) can influence regioselectivity and reactivity. Electrophilic methods rely on the nucleophilicity of the aromatic ring, which is diminished in pyridines, necessitating the use of highly reactive reagents or activating conditions.

Transition metal-catalyzed methods benefit from the ability to activate both the substrate and the difluoromethyl source, enabling cross-coupling reactions that are otherwise challenging. The choice of catalyst, ligand, and reaction conditions can have a profound impact on yield and selectivity, and systematic optimization is often required.

Optimization of Reaction Conditions

Optimization of difluoromethylation reactions involves careful selection of solvent, temperature, reaction time, and stoichiometry. The use of additives, such as acids, bases, or phase-transfer catalysts, can enhance reactivity and selectivity. In some cases, microwave irradiation or photoredox catalysis has been employed to accelerate reactions and improve yields.

The isolation and purification of the product can also present challenges, particularly in the presence of closely related byproducts or unreacted starting materials. Chromatographic techniques, recrystallization, and salt formation are commonly used to obtain the desired compound in high purity.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Among the various methods described, radical difluoromethylation (Minisci-type) offers the greatest operational simplicity and functional group tolerance, making it suitable for small-scale laboratory synthesis. However, yields are often moderate, and regioselectivity can be an issue. Electrophilic and transition metal-catalyzed methods provide higher regioselectivity and, in some cases, better yields, but may require specialized reagents and conditions.

The construction of the pyridine ring from pre-functionalized building blocks is more labor-intensive but allows for the synthesis of complex or isotopically labeled analogues. The final salt formation step is straightforward and generally affords high yields.

Cost and Availability of Reagents

The cost and availability of difluoromethylating reagents and catalysts can be a limiting factor, particularly for large-scale synthesis. Sodium difluoromethanesulfinate and related salts are commercially available and relatively inexpensive, while hypervalent iodine reagents and specialized organometallics may be more costly and less readily accessible.

Purity and Characterization

The purity of the final product is critical for pharmaceutical applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) are routinely employed to confirm the structure and assess the purity of 4-(Difluoromethyl)pyridine-3-carboxylic acid hydrochloride. The hydrochloride salt form typically exhibits a characteristic melting point and solubility profile, facilitating its identification and handling.

Data Tables: Summary of Key Preparation Methods

Table 5. Summary of Preparation Methods for 4-(Difluoromethyl)pyridine-3-carboxylic Acid Hydrochloride

Análisis De Reacciones Químicas

Types of Reactions: 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The difluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while substitution reactions can produce various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparación Con Compuestos Similares

Substituent Effects on the Pyridine Core

The difluoromethyl group distinguishes this compound from analogs with other electron-withdrawing or bulky substituents. Key comparisons include:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~291.30 g/mol, based on bicyclic analogs ) is comparable to trifluoromethylated analogs (e.g., [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride, MW ~227.6 g/mol ).

- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, pyrrolidine-3-carboxylic acid hydrochlorides show solubility >50 mg/mL in aqueous buffers .

- Stability : Fluorine substitution reduces oxidative metabolism, enhancing metabolic stability. This contrasts with methoxy-substituted analogs, which may undergo demethylation .

Comparison with Analogous Syntheses :

- Trifluoromethyl analogs (e.g., [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride) require costly trifluoromethylation reagents like CF$_3$Cu .

- Chlorinated derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are synthesized via nucleophilic aromatic substitution, which is less selective .

Key Research Findings

- Bioavailability : Fluorination increases logP modestly (e.g., difluoromethyl vs. methyl: logP ~1.5 vs. ~0.8), balancing lipophilicity and solubility .

- Metabolic Stability: In vivo studies of fluorinated analogs show prolonged half-lives (>4 hours in rodents) compared to non-fluorinated versions .

- Toxicity : Hydrochloride salts generally exhibit low acute toxicity (e.g., LD$_{50}$ >2000 mg/kg in rats for related compounds ).

Actividad Biológica

4-(Difluoromethyl)pyridine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its molecular formula is C7H6F2N O2·HCl, and it possesses distinct physicochemical properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that 4-(Difluoromethyl)pyridine-3-carboxylic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. This inhibition can lead to decreased tumor growth in cancer models.

The biological activity of 4-(Difluoromethyl)pyridine-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The carboxylic acid group facilitates hydrogen bonding with active sites on enzymes, enhancing binding affinity.

- Fluorine Substitution : The difluoromethyl group may influence the electronic properties of the molecule, altering its interaction dynamics with biological targets.

Case Studies

- Anticancer Activity : A study conducted on human cancer cell lines revealed that treatment with 4-(Difluoromethyl)pyridine-3-carboxylic acid resulted in significant apoptosis (programmed cell death) in breast cancer cells. The compound was shown to induce caspase activation, a hallmark of apoptosis.

- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. Results indicated that it had comparable or superior activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.

Data Table: Biological Activity Summary

Q & A

Basic: What are the key considerations for synthesizing 4-(Difluoromethyl)pyridine-3-carboxylic Acid Hydrochloride in a laboratory setting?

Methodological Answer:

Synthesis typically involves multi-step procedures, including substitution reactions to introduce the difluoromethyl group and subsequent hydrochloride salt formation . For example:

- Substitution Optimization : The difluoromethyl group can be introduced via nucleophilic substitution or fluorination agents. Reaction conditions (e.g., temperature, solvent polarity) must balance reactivity and stability to avoid decomposition .

- Salt Formation : Conversion to the hydrochloride salt often requires HCl gas or concentrated HCl in anhydrous solvents. Strict pH control ensures high yield and purity .

- Purification : Column chromatography or recrystallization is critical to isolate the target compound from by-products like unreacted intermediates or oxidized derivatives .

Basic: What analytical techniques are most effective for characterizing 4-(Difluoromethyl)pyridine-3-carboxylic Acid Hydrochloride?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is recommended:

- NMR Spectroscopy : and NMR confirm the difluoromethyl group’s presence and substitution pattern. NMR identifies carboxylate and pyridine ring resonances .

- X-ray Crystallography : Resolves the 3D structure, including hydrochloride salt conformation and hydrogen-bonding networks. Database surveys (e.g., Cambridge Structural Database) can validate structural uniqueness .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, distinguishing the compound from analogs .

Advanced: How does the difluoromethyl group influence the compound’s bioactivity and binding interactions?

Methodological Answer:

The difluoromethyl group impacts both electronic and steric properties:

- Electronic Effects : Fluorine’s electronegativity reduces electron density on the pyridine ring, enhancing interactions with electron-rich binding pockets (e.g., enzymes or receptors). This can increase binding affinity compared to non-fluorinated analogs .

- Conformational Rigidity : The CFH group’s steric bulk may restrict rotational freedom, stabilizing bioactive conformations. Computational docking studies (e.g., using Protein Data Bank structures) can model these effects .

- Metabolic Stability : Fluorine substituents resist oxidative degradation, improving pharmacokinetic profiles in in vitro assays .

Advanced: How should researchers manage synthetic by-products or impurities in this compound?

Methodological Answer:

- By-Product Identification : Use LC-MS or HPLC to detect impurities like unsubstituted pyridine intermediates or over-fluorinated derivatives .

- Mitigation Strategies : Adjust reaction stoichiometry (e.g., limiting fluorinating agents) or employ protecting groups (e.g., tert-butoxycarbonyl) during synthesis to minimize side reactions .

- Reference Standards : Compare against certified impurities (e.g., methylated or chlorinated analogs) for accurate quantification .

Advanced: What computational approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model the hydrochloride salt’s solvation behavior and stability in physiological pH conditions .

- Docking Studies : Use software like AutoDock Vina to predict binding modes with targets such as kinases or GPCRs. Incorporate fluorine-specific force fields to account for electrostatic effects .

- QSAR Modeling : Correlate structural features (e.g., fluorine substitution position) with activity data from analogs to guide lead optimization .

Advanced: How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Methodological Answer:

- Comparative Reactivity Analysis : Systematically test analogs (e.g., trifluoromethyl or methoxymethyl derivatives) under identical conditions to isolate substituent effects. For example, assess hydrolysis rates in acidic/basic media .

- Electronic Profiling : Use DFT calculations to compare charge distribution and frontier molecular orbitals, explaining divergent reaction pathways .

- Literature Meta-Analysis : Cross-reference data from authoritative databases (e.g., PubChem, ECHA) to identify trends or outliers in reported properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.